molecular formula C15H20O4 B13103080 Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

Cat. No.: B13103080
M. Wt: 264.32 g/mol
InChI Key: GCQGHGZZWSPCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is an organic compound with the molecular formula C15H20O4 It is a derivative of benzoic acid and is characterized by the presence of an ester group and a ketone group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate typically involves the esterification of 4-(5-ethoxy-5-oxopentyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Hydrolysis:

      Reagents: Water, acid or base catalyst

      Conditions: Reflux

      Products: 4-(5-ethoxy-5-oxopentyl)benzoic acid, methanol

  • Reduction:

      Reagents: Sodium borohydride

      Conditions: Room temperature

      Products: Methyl 4-(5-ethoxy-5-hydroxypentyl)benzoate

  • Substitution:

      Reagents: Nucleophiles (e.g., amines, alcohols)

      Conditions: Varies depending on the nucleophile

      Products: Substituted benzoate derivatives

Scientific Research Applications

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving ester hydrolysis and enzyme activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-(5-hydroxy-5-oxopentyl)benzoate: Similar structure but with a hydroxyl group instead of an ethoxy group.

    Ethyl 4-(5-ethoxy-5-oxopentyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-(5-ethoxy-5-oxopentyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 4-(5-ethoxy-5-oxopentyl)benzoate

InChI

InChI=1S/C15H20O4/c1-3-19-14(16)7-5-4-6-12-8-10-13(11-9-12)15(17)18-2/h8-11H,3-7H2,1-2H3

InChI Key

GCQGHGZZWSPCPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.